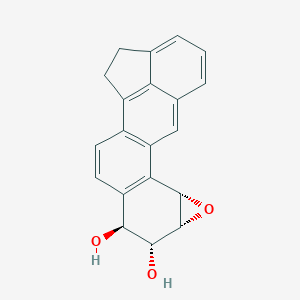

Cholanthrene-9,10-diol-7,8-epoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-Methylisothiourea sulfate is an organic compound with the molecular formula C2H8N2O4S2. It is a white crystalline solid that is highly soluble in water and some organic solvents. This compound is known for its potent inhibitory effects on inducible nitric oxide synthase (iNOS), making it valuable in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Methylisothiourea sulfate typically involves the reaction of thiourea with a methylating agent such as methyl sulfate. The process can be summarized as follows:

Thiourea and Methyl Sulfate Reaction: In a round-bottomed flask, 152 grams of finely divided thiourea is mixed with 70 milliliters of water. To this mixture, 138 grams of technical methyl sulfate is added. The reaction is allowed to progress spontaneously, with occasional cooling to manage the exothermic nature of the reaction.

Purification: The mixture is cooled, and 200 milliliters of 95% ethyl alcohol is added. The contents are then filtered, and the residue is washed with additional ethyl alcohol.

Industrial Production Methods: Industrial production of S-Methylisothiourea sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems enhances efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: S-Methylisothiourea-Sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit starken Oxidationsmitteln reagieren und Sauerstoff freisetzen.

Reduktion: Unter bestimmten Bedingungen kann es reduziert werden, um verschiedene Produkte zu bilden.

Substitution: Es beteiligt sich an nukleophilen Substitutionsreaktionen, insbesondere mit Carbonylverbindungen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Starke Oxidationsmittel wie Wasserstoffperoxid.

Reduktionsmittel: Häufige Reduktionsmittel wie Natriumborhydrid.

Reaktionsbedingungen: Reaktionen werden typischerweise bei Raumtemperatur oder unter schwacher Erwärmung durchgeführt.

Hauptprodukte:

Oxidationsprodukte: Verschiedene oxidierte Derivate.

Reduktionsprodukte: Reduzierte Formen der Verbindung.

Substitutionsprodukte: Substituierte Thioharnstoffderivate.

4. Wissenschaftliche Forschungsanwendungen

S-Methylisothiourea-Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

S-Methylisothiourea-Sulfat übt seine Wirkungen hauptsächlich durch Hemmung der induzierbaren Stickstoffmonoxid-Synthase (iNOS) aus. Dieses Enzym katalysiert die Produktion von Stickstoffmonoxid (NO) aus L-Arginin. Durch die Hemmung von iNOS reduziert S-Methylisothiourea-Sulfat die Produktion von NO, das an verschiedenen pathologischen Zuständen wie Entzündungen und septischem Schock beteiligt ist . Der Mechanismus der Verbindung beinhaltet die Bindung an das aktive Zentrum von iNOS, wodurch das Enzym daran gehindert wird, die Umwandlung von L-Arginin in NO zu katalysieren .

Ähnliche Verbindungen:

- 2-Methyl-2-thiopseudourea hemisulfat Salz

- S-Methylthiuronium-Sulfat

- S-Methyl-ITU

Vergleich: S-Methylisothiourea-Sulfat ist einzigartig in seiner hohen Selektivität und Potenz als iNOS-Inhibitor im Vergleich zu anderen ähnlichen Verbindungen. Seine Fähigkeit, iNOS effektiv zu hemmen, macht es besonders wertvoll in der Forschung, die sich auf Stickstoffmonoxid-bezogene Pfade und Erkrankungen konzentriert .

Wissenschaftliche Forschungsanwendungen

S-Methylisothiourea sulfate has a wide range of applications in scientific research:

Wirkmechanismus

S-Methylisothiourea sulfate exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). This enzyme catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting iNOS, S-Methylisothiourea sulfate reduces the production of NO, which is implicated in various pathological conditions such as inflammation and septic shock . The compound’s mechanism involves binding to the active site of iNOS, thereby preventing the enzyme from catalyzing the conversion of L-arginine to NO .

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-2-thiopseudourea hemisulfate salt

- S-Methylthiuronium sulfate

- S-Methyl-ITU

Comparison: S-Methylisothiourea sulfate is unique in its high selectivity and potency as an iNOS inhibitor compared to other similar compounds. Its ability to effectively inhibit iNOS makes it particularly valuable in research focused on nitric oxide-related pathways and conditions .

Eigenschaften

CAS-Nummer |

119181-09-8 |

|---|---|

Molekularformel |

C20H16O3 |

Molekulargewicht |

304.3 g/mol |

IUPAC-Name |

(6S,7R,8R,10S)-9-oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17-heptaene-6,7-diol |

InChI |

InChI=1S/C20H16O3/c21-17-13-7-6-11-12-5-4-9-2-1-3-10(15(9)12)8-14(11)16(13)19-20(23-19)18(17)22/h1-3,6-8,17-22H,4-5H2/t17-,18+,19-,20+/m0/s1 |

InChI-Schlüssel |

BQXVUFNOKKHIKA-ZGXWSNOMSA-N |

SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

Isomerische SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@H]5O)O |

Kanonische SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C6C(O6)C(C5O)O |

Synonyme |

cholanthrene-9,10-diol-7,8-epoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)